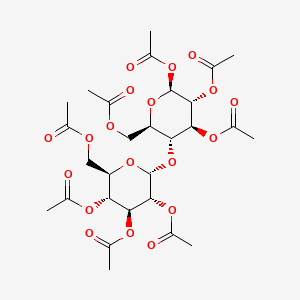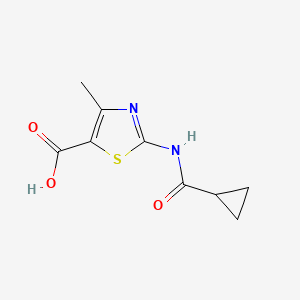
β-D-麦芽糖八乙酸酯
描述
B-D-Maltose octaacetate is a chemical compound widely used in the compound industry . It is primarily utilized as a precursor for various pharmaceutical drugs, particularly in the research of diabetes and cardiovascular diseases . It has also been used in a binary mixture of b-D-Maltose octaacetate and CO2 to create carbon dioxide-soluble polymers for petroleum engineering applications .
Synthesis Analysis
B-D-Maltose octaacetate is a reagent used for chemical synthesis . It has been used in a binary mixture of b-D-Maltose octaacetate and CO2 to create carbon dioxide-soluble polymers for petroleum engineering applications .Molecular Structure Analysis
The molecular formula of b-D-Maltose octaacetate is C28H38O19 . It has an average mass of 678.590 Da and a monoisotopic mass of 678.200745 Da . It has 10 defined stereocenters .Physical And Chemical Properties Analysis
B-D-Maltose octaacetate is a white crystalline powder . It has a melting point of 155-161 ºC . The density of b-D-Maltose octaacetate is 1.5±0.1 g/cm3 .科学研究应用
界面单层性质:
- β-D-麦芽糖八乙酸酯在空气-水界面上的单层性质已得到研究。研究表明,在低压下,其压力-面积等温线呈气态类型,表明在界面处为水平取向。在较高压力下,发生构象变化,反映了它与界面相互作用的动力学(Sandell & Luner, 1973)。
合成和化学性质:
- 对包括β-D-麦芽糖八乙酸酯在内的异头未取代七-O-乙酰基二糖的合成和性质的研究,有助于了解它们的化学特性。这些研究对先进合成方法的发展和分子结构的理解具有影响(Rowell & Feather, 1967)。
对葡萄糖转运蛋白的影响:
- β-D-麦芽糖八乙酸酯对葡萄糖转运蛋白的影响已得到研究,为生物系统中碳水化合物加工和转运的分子机制提供了见解(Carruthers & Helgerson, 1991)。
对乳液性质的影响:
- 对麦芽糖(包括其八乙酸酯形式)对乳液稳定性和流变性质的影响的研究,可以为食品和药物制剂的开发提供信息。这些研究探讨了麦芽糖如何影响胶体体系的性质(Li et al., 2013)。
与细胞培养模型的相互作用:
- 对麦芽糖八乙酸酯对人肠上皮细胞培养模型中细胞运动和粘附的影响的研究,有助于我们理解细胞对各种化合物的反应。这项研究在了解伤口愈合和细胞相互作用方面具有潜在意义(Emenaker et al., 1997)。
安全和危害
When handling b-D-Maltose octaacetate, it is recommended to wear personal protective equipment/face protection . Ensure adequate ventilation and avoid contact with skin, eyes, or clothing . Avoid ingestion and inhalation, and avoid dust formation . Keep containers tightly closed in a dry, cool, and well-ventilated place .
作用机制
Target of Action
β-D-Maltose octaacetate is a reagent used for chemical synthesis . .
Mode of Action
It is known to be used in chemical synthesis
Biochemical Pathways
It has been used in a binary mixture with CO2 to create carbon dioxide-soluble polymers for petroleum engineering applications .
Result of Action
It has been used in the creation of carbon dioxide-soluble polymers , suggesting it may have applications in materials science and engineering.
生化分析
Biochemical Properties
β-D-Maltose octaacetate plays a significant role in biochemical reactions, particularly in the synthesis of carbon dioxide-soluble polymers for petroleum engineering applications . It interacts with various enzymes and proteins, including glycosidases, which hydrolyze the acetyl groups to release maltose. These interactions are crucial for studying enzyme specificity and activity. Additionally, β-D-Maltose octaacetate can be used as a substrate to investigate the catalytic mechanisms of glycosidases and other carbohydrate-processing enzymes .
Cellular Effects
β-D-Maltose octaacetate influences various cellular processes by acting as a substrate for enzymes involved in carbohydrate metabolism. It affects cell signaling pathways by modulating the activity of glycosidases, which in turn can impact gene expression and cellular metabolism. The compound’s acetyl groups can be hydrolyzed, releasing maltose, which is then utilized in cellular metabolic pathways .
Molecular Mechanism
At the molecular level, β-D-Maltose octaacetate exerts its effects through binding interactions with glycosidases and other carbohydrate-processing enzymes. These enzymes hydrolyze the acetyl groups, releasing maltose, which can then participate in various metabolic processes. The compound can also act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of β-D-Maltose octaacetate can change over time due to its stability and degradation. The compound is stable when stored at -20°C and protected from light . Over time, the acetyl groups may be hydrolyzed, affecting the compound’s activity and interactions with enzymes. Long-term studies have shown that β-D-Maltose octaacetate can have sustained effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of β-D-Maltose octaacetate vary with different dosages in animal models. At low doses, the compound can act as a substrate for glycosidases, facilitating normal metabolic processes. At high doses, it may exhibit toxic or adverse effects, potentially inhibiting enzyme activity and disrupting cellular metabolism. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
β-D-Maltose octaacetate is involved in metabolic pathways related to carbohydrate metabolism. It interacts with enzymes such as glycosidases, which hydrolyze the acetyl groups to release maltose. This maltose can then enter glycolytic pathways, contributing to energy production and other metabolic processes. The compound’s interactions with these enzymes can also affect metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, β-D-Maltose octaacetate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in certain cellular compartments. The acetyl groups may also influence the compound’s solubility and transport properties .
Subcellular Localization
β-D-Maltose octaacetate is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. These interactions can direct the compound to specific organelles, where it can exert its effects on enzyme activity and cellular function. The acetyl groups may also play a role in determining the compound’s subcellular localization .
属性
IUPAC Name |
[(2R,3R,4S,5R,6S)-4,5,6-triacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(40-14(4)32)26(43-17(7)35)28(46-19)47-22-20(10-38-12(2)30)45-27(44-18(8)36)25(42-16(6)34)24(22)41-15(5)33/h19-28H,9-10H2,1-8H3/t19-,20-,21-,22-,23+,24+,25-,26-,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTQVEKSRLZRSX-QACPWNKNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
678.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22352-19-8 | |
| Record name | β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, 1,2,3,6-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22352-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-D-Glucopyranose, 4-O-(2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl)-, 1,2,3,6-tetraacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1-(2-Chloro-phenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]-acetic acid](/img/structure/B1353200.png)



![3-ethyl-1H-imidazo[4,5-b]pyridin-2-one](/img/structure/B1353210.png)
![6-chloro-5-methyl-7-oxo-1H-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1353212.png)



![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole-7-carboxylic acid](/img/structure/B1353219.png)

![[2-iodo-4-[(E)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] acetate](/img/structure/B1353229.png)
